molecular formula C17H18ClNOS2 B2681362 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 1795302-34-9

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2681362
CAS RN: 1795302-34-9
M. Wt: 351.91
InChI Key: CVBBEZNMJLKVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that belongs to the class of thiazepanes. It has been the subject of scientific research due to its potential use in the treatment of various medical conditions.

Scientific Research Applications

Synthesis and Reactivity

The chemical compound 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone and its derivatives are involved in a wide range of synthetic reactions and applications in medicinal chemistry and material science. One study outlines the synthesis of related compounds by the oxidation of benzo[b]thiophene derivatives, leading to sulfoxides that undergo nucleophilic addition, providing a route to functionalize 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Anti-inflammatory and Anti-cancer Properties

Derivatives of this compound have been studied for their potential anti-inflammatory and anti-cancer properties. For instance, compounds synthesized for anti-inflammatory activity using a carrageenan-induced paw edema test on rats showed remarkable results, suggesting their potential as anti-inflammatory agents without the typical gastric irritation associated with some drugs (Karande & Rathi, 2017). Another study focused on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, indicating promising activities against breast cancer cells, highlighting the compound's versatility in drug development (Mahmoud et al., 2021).

Biotransformation and Enantioselective Synthesis

Research into the biotransformation capabilities of certain bacteria has led to the highly enantioselective synthesis of chiral intermediates for pharmaceuticals. One study utilized a new Acinetobacter sp. isolate for the enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the compound's role in facilitating highly selective biocatalytic processes (Miao, Liu, He, & Wang, 2019).

Antimicrobial Activity

The compound and its derivatives have been explored for antimicrobial properties. A study on the synthesis and antimicrobial activity of certain derivatives highlighted their potential in combating gram-positive and gram-negative bacteria, further emphasizing the compound's importance in developing new antimicrobial agents (Wanjari, 2020).

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-15-4-2-1-3-14(15)16-5-7-19(8-10-22-16)17(20)11-13-6-9-21-12-13/h1-4,6,9,12,16H,5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBBEZNMJLKVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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